molecular formula C12H12ClN3O3 B2557703 5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole CAS No. 1310379-46-4

5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole

Cat. No.: B2557703
CAS No.: 1310379-46-4
M. Wt: 281.7
InChI Key: KNDIIJODWMVIEE-UHFFFAOYSA-N
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Description

5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloronitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole typically involves the reaction of 2-chloro-4-nitrophenol with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: The major products are carboxylic acids or aldehydes, depending on the reaction conditions.

Scientific Research Applications

5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-8-5-10(15(2)14-8)7-19-12-4-3-9(16(17)18)6-11(12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDIIJODWMVIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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